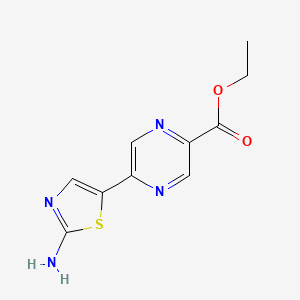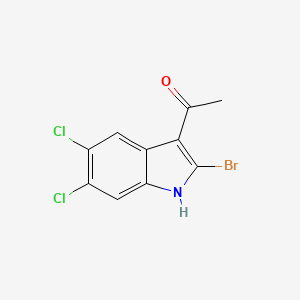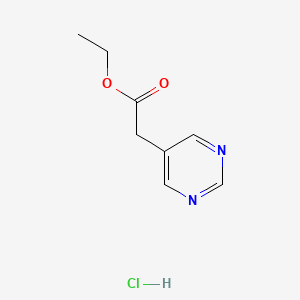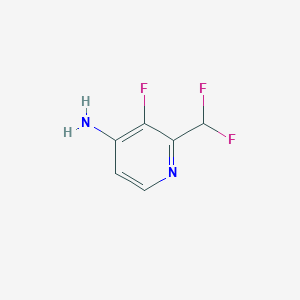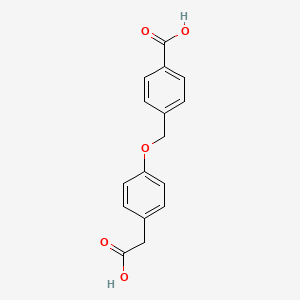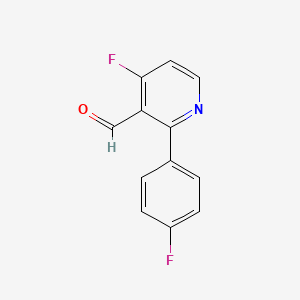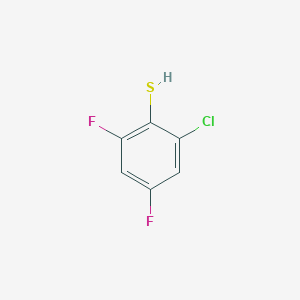
2-Chloro-4,6-difluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H3ClF2S and a molecular weight of 180.60 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH). It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluorobenzenethiol typically involves halogenation and thiolation reactions. One common method includes the reaction of 2,4-difluoronitrobenzene with thionyl chloride to introduce the chlorine atom, followed by reduction and thiolation to form the thiol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-difluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the thiol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4,6-difluorobenzenethiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the halogen atoms may enhance the compound’s reactivity and binding affinity to biological targets . These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzenethiol: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chlorothiophenol: Contains a chlorine atom but lacks fluorine atoms, resulting in different chemical properties and applications.
2-Chlorothiophenol: Similar to 2-Chloro-4,6-difluorobenzenethiol but lacks fluorine atoms, which may influence its reactivity and use in research.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This combination of halogens makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H3ClF2S |
|---|---|
Peso molecular |
180.60 g/mol |
Nombre IUPAC |
2-chloro-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H3ClF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
Clave InChI |
QYHYRJXJPRBUIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)S)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


